4-(Methylsulfinyl)phenol

Overview

Description

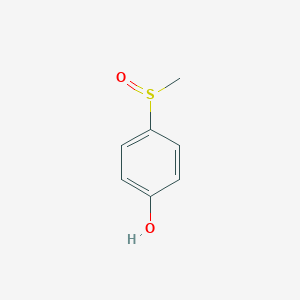

4-(Methylsulfinyl)phenol is an organic compound with the molecular formula C7H8O2S. It is characterized by a phenol group substituted with a methylsulfinyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylsulfinyl)phenol can be synthesized through several methods. One common approach involves the oxidation of 4-(methylthio)phenol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of 4-(methylthio)phenol in a suitable solvent, such as methanol or water. The reaction mixture is then stirred at room temperature until the oxidation is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfinyl)phenol undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The methylsulfinyl group can be reduced back to a methylthio group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).

Major Products Formed

Oxidation: 4-(Methylsulfonyl)phenol.

Reduction: 4-(Methylthio)phenol.

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Methylsulfinyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The phenol group can donate hydrogen atoms to neutralize reactive oxygen species, while the methylsulfinyl group can undergo redox reactions to further enhance its antioxidant activity .

Comparison with Similar Compounds

4-(Methylsulfinyl)phenol can be compared with other similar compounds, such as:

4-(Methylthio)phenol: This compound has a methylthio group instead of a methylsulfinyl group. It is less oxidized and has different chemical reactivity.

4-(Methylsulfonyl)phenol: This compound has a methylsulfonyl group, which is a more oxidized form of the methylsulfinyl group. It exhibits different chemical properties and reactivity.

Biological Activity

4-(Methylsulfinyl)phenol, also known as methylsulfinyl phenol, is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.

Chemical Structure and Properties

This compound has the molecular formula CHOS. Its structure features a phenolic ring substituted with a methylsulfinyl group, which contributes to its unique biological properties. The compound is categorized under phenolic compounds, known for their diverse pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7).

Case Study: Antiproliferative Effects

A study demonstrated that this compound significantly inhibits the growth of MCF-7 cells with an IC value of approximately 33 µM. This activity is attributed to its ability to disrupt tubulin polymerization, which is crucial for cell division.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 33 |

| CA-4 | MCF-7 | 3.9 |

This table illustrates the comparative potency of this compound against a reference compound, combretastatin A-4 (CA-4), known for its strong antitumor activity.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity . The compound has been evaluated for its ability to inhibit various pathogens, contributing to its potential use in treating infections.

The antimicrobial effects are believed to be linked to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes. This mechanism is common among phenolic compounds and contributes to their broad-spectrum activity against bacteria and fungi.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties , and this compound is no exception. It has been shown to scavenge free radicals effectively, thereby mitigating oxidative stress in biological systems. This property is particularly relevant in cancer prevention and overall health maintenance.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Current studies suggest that the compound exhibits low toxicity at effective concentrations, making it a candidate for further development as a therapeutic agent.

Future Directions

Research into this compound is ongoing, with several avenues being explored:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its anticancer and antimicrobial activities.

- Formulation Development : Investigating suitable formulations for enhancing bioavailability and efficacy.

- Clinical Trials : Initiating clinical studies to evaluate safety and effectiveness in humans.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Methylsulfinyl)phenol, and how can reaction conditions be optimized?

this compound can be synthesized via palladium-catalyzed cross-coupling reactions. A reported method involves using racemic or enantiopure 1-bromo-4-(methylsulfinyl)benzene as a precursor, reacting with sodium phenoxide in tetrahydrofuran (THF) under inert (argon) conditions . Optimization includes controlling solvent purity (e.g., dried THF), catalyst selection, and temperature to enhance yield and stereochemical fidelity. Reaction monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) is critical for identifying intermediates.

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the sulfinyl group’s electronic environment and aromatic substitution pattern.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis.

- Chromatography : HPLC with UV detection or gas chromatography (GC) for purity assessment, especially when >98% purity is required for experimental reproducibility .

Q. How does the methylsulfinyl group influence the reactivity of this compound in electrophilic substitution reactions?

The sulfinyl (-SO-) group is a strong electron-withdrawing meta-director, altering the phenol’s reactivity. For example, in nitration or halogenation, electrophiles preferentially attack the meta position relative to the sulfinyl group. Competitive reactions may occur at the para position of the phenol -OH group, requiring controlled conditions (e.g., low temperature, dilute acids) to favor selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

SAR studies should systematically modify:

- Sulfinyl Group Configuration : Testing (R)- and (S)-enantiomers for chiral-specific interactions (e.g., enzyme binding).

- Substituent Effects : Introducing electron-donating/withdrawing groups (e.g., -NO, -CH) on the aromatic ring to modulate solubility and bioactivity.

- Hybrid Molecules : Coupling with bioactive scaffolds (e.g., biphenyl, heterocycles) via cross-coupling reactions . Computational modeling (docking, DFT) can predict binding affinities before synthesis .

Q. What methodologies are suitable for quantifying this compound in complex biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use reversed-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) for separation. Electrospray ionization (ESI) in negative mode enhances detection of the phenolic -OH group.

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to remove interferents from biospecimens . Calibration curves with deuterated internal standards improve accuracy.

Q. What are the critical knowledge gaps in understanding the environmental fate of this compound, and how can they be addressed?

Current gaps include:

- Degradation Pathways : Aerobic/anaerobic biodegradation studies using soil or microbial consortia to identify metabolites.

- Ecotoxicology : Acute/chronic toxicity assays in model organisms (e.g., Daphnia magna, algae) to determine LC/EC values.

- Bioaccumulation Potential : LogP measurements and trophic transfer studies in aquatic systems . Advanced oxidation processes (e.g., ozonation) should be tested for remediation efficacy.

Properties

IUPAC Name |

4-methylsulfinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-10(9)7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQSJUGIZGMDDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901221 | |

| Record name | NoName_308 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14763-64-5 | |

| Record name | 4-(Methylsulfinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylsulphinyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.